Hydrocortisone Aceponate

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of II that was first approved in 2018.

RN given refers to (11beta)-isomers; structure given in first source

Structure

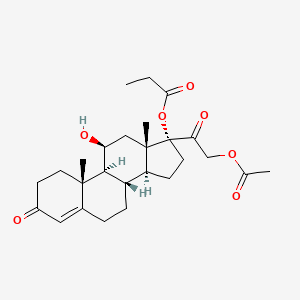

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O7/c1-5-22(31)33-26(21(30)14-32-15(2)27)11-9-19-18-7-6-16-12-17(28)8-10-24(16,3)23(18)20(29)13-25(19,26)4/h12,18-20,23,29H,5-11,13-14H2,1-4H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBMYAOAMQLLPK-FZNHGJLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74050-20-7 |

Source

|

| Record name | Hydrocortisone aceponate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74050-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocortisone aceponate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074050207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortisone aceponate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14538 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrocortisone 17-propionate 21-acetate, 11β, 17, 21-trihydroxypregna-4-ene-3, 20-dione 21-acetate 17-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCORTISONE ACEPONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2340UP1L2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Hydrocortisone Aceponate on Glucocorticoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocortisone (B1673445) aceponate (HCA) is a potent, non-halogenated diepoxycorticosteroid used topically for the treatment of inflammatory and pruritic dermatoses.[1] Its efficacy is rooted in its high affinity for the glucocorticoid receptor (GR) and its favorable pharmacokinetic profile within the skin. As a diester of hydrocortisone, HCA is designed for enhanced lipophilicity, leading to increased penetration into the skin and accumulation at the site of action, which allows for high local activity with reduced systemic effects.[2]

This technical guide provides an in-depth exploration of the molecular mechanisms by which hydrocortisone aceponate interacts with the glucocorticoid receptor to exert its anti-inflammatory effects. It details the core signaling pathways, presents comparative quantitative data on receptor binding and functional activity, and outlines key experimental protocols for assessing glucocorticoid action.

The Glucocorticoid Receptor Signaling Pathway

The biological effects of HCA are mediated through its interaction with the glucocorticoid receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[3][4] In its inactive state, the GR resides primarily in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins, which maintain the receptor in a conformation ready for ligand binding.[5]

The general mechanism proceeds as follows:

-

Ligand Binding: Being lipophilic, HCA diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the cytosolic GR.

-

Conformational Change and Dissociation: This binding induces a conformational change in the GR, leading to the dissociation of the associated heat shock proteins and other chaperones.

-

Nuclear Translocation: The activated HCA-GR complex exposes its nuclear localization signals, facilitating its translocation into the nucleus through the nuclear pore complex.

-

Gene Regulation: Once in the nucleus, the HCA-GR complex modulates the transcription of target genes through two primary genomic mechanisms: transactivation and transrepression .[6]

References

- 1. This compound | Glucocorticoid Receptor | TargetMol [targetmol.com]

- 2. This compound activity and benefit/risk ratio in relation to reference topical glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Corticosteroid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

The Laboratory-Scale Synthesis of Hydrocortisone Aceponate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective laboratory-scale synthesis pathway for hydrocortisone (B1673445) aceponate, a potent topical corticosteroid. The synthesis involves a three-step process starting from hydrocortisone, focusing on selective esterification at the C17 and C21 positions. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visual diagrams of the chemical pathway and experimental workflow to aid in comprehension and reproducibility.

I. Synthesis Pathway Overview

The synthesis of hydrocortisone aceponate (also known as hydrocortisone 17-propionate 21-acetate) from hydrocortisone is achieved through a three-step reaction sequence. The overall strategy involves the selective propionylation of the C17 hydroxyl group, followed by the acetylation of the C21 hydroxyl group.

-

Formation of a Cyclic Orthoester Intermediate: Hydrocortisone is first reacted with an orthoester, such as ethyl orthopropionate, in the presence of an acid catalyst like p-toluenesulfonic acid. This reaction forms a cyclic orthoester intermediate, protecting both the C17 and C21 hydroxyl groups.

-

Selective Hydrolysis to Hydrocortisone 17-Propionate: The cyclic orthoester intermediate is then subjected to controlled partial hydrolysis. This step is designed to selectively cleave the bond at the C21 position, yielding hydrocortisone 17-propionate.

-

Acetylation to this compound: Finally, the free hydroxyl group at the C21 position of hydrocortisone 17-propionate is acetylated using an acetylating agent like acetic anhydride (B1165640) to produce the final product, this compound.

Caption: Chemical synthesis pathway of this compound from hydrocortisone.

II. Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of Hydrocortisone 17-Propionate

This step involves the formation of a cyclic orthoester and its subsequent selective hydrolysis.

Materials:

-

Hydrocortisone

-

Absolute Dimethylformamide (DMF)

-

Triethyl Orthopropionate

-

p-Toluenesulfonic acid monohydrate

-

Pyridine

-

0.1 M Trisodium citrate (B86180) solution

-

0.1 N Hydrochloric acid

-

Chloroform

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 18 g of hydrocortisone in 18 ml of absolute dimethylformamide.

-

To this solution, add 16 ml of triethyl orthopropionate and 60 mg of p-toluenesulfonic acid monohydrate.

-

Heat the reaction mixture to approximately 110°C and stir for 6 hours.

-

After cooling to room temperature, add 0.4 ml of pyridine to quench the acid catalyst.

-

Reduce the volume of the mixture in a vacuum.

-

Dissolve the viscous residue in 1.2 L of methanol.

-

Add a buffer mixture composed of 121.6 ml of 0.1 M Trisodium citrate solution and 24.4 ml of 0.1 N hydrochloric acid.

-

Boil the solution under reflux to effect partial hydrolysis.

-

After cooling, remove the methanol under reduced pressure.

-

Mix the remaining suspension with an equal volume of water to precipitate the crude product.

-

Collect the crystalline raw product by filtration.

-

Purify the crude product by column chromatography on silica gel using a chloroform/3% methanol solvent system to yield pure hydrocortisone 17-propionate.[1]

Step 2: Synthesis of this compound (Hydrocortisone 17-Propionate 21-Acetate)

This final step involves the acetylation of the 21-hydroxyl group.

Materials:

-

Hydrocortisone 17-propionate

-

Absolute Pyridine

-

Acetic anhydride

-

Ice

-

Water

-

Methanol

-

Benzine (boiling range 60-80°C)

-

Silica gel for column chromatography

-

Chloroform/3% methanol

Procedure:

-

Dissolve 3 g of hydrocortisone 17-propionate in 5 ml of absolute pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Add 5 ml of acetic anhydride to the cooled solution.

-

Stir the mixture for 2 hours while maintaining the ice cooling.

-

Allow the mixture to stand at room temperature overnight.

-

Pour the reaction mixture into 50 ml of ice water. An oil will precipitate.

-

Digest the precipitated oil three times with 50 ml of water.

-

To remove residual pyridine, dissolve the product in 50 ml of methanol and remove the solvent in a vacuum. Repeat this step several times.

-

The residue can be further purified by fractionation over a silica gel column with chloroform/3% methanol.

-

Crystallize the purified product from benzine (boiling range 60-80°C) to obtain pure hydrocortisone 17-propionate 21-acetate.[1] An alternative acetylating agent that can be used is acetic anhydride with 1,4-diazabicyclo[2.2.2]octane (DABCO) in DMF.[2]

III. Quantitative Data Summary

The following table summarizes the quantitative data, including yields and melting points, for the key compounds in the synthesis pathway.

| Compound | Starting Material | Reagents | Yield | Melting Point (°C) | Reference |

| Hydrocortisone 17-Propionate | Hydrocortisone (18 g) | Triethyl orthopropionate, p-TsOH, Trisodium citrate-HCl buffer | 9.5 g (approx. 47%) | 192 - 193 | [1] |

| This compound | Hydrocortisone 17-Propionate (3 g) | Acetic anhydride, Pyridine | 1.78 g (approx. 53%) | Not specified | [1] |

IV. Experimental Workflow

The logical flow of the experimental process from starting materials to the final purified product is illustrated below.

Caption: Laboratory workflow for the synthesis of this compound.

References

An In-Depth Analysis of Hydrocortisone Aceponate's Glucocorticoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocortisone (B1673445) aceponate (HCA) is a potent, non-halogenated die-ester topical glucocorticoid utilized in veterinary and human dermatology to treat inflammatory skin conditions.[1][2][3][4] Its efficacy is intrinsically linked to its high affinity for the glucocorticoid receptor (GR), a ligand-activated transcription factor that mediates the physiological and pharmacological effects of corticosteroids.[5][6] This technical guide provides a comprehensive overview of the glucocorticoid receptor binding affinity of hydrocortisone aceponate, detailing the underlying molecular interactions, experimental methodologies for its determination, and a comparative analysis of its binding characteristics.

Glucocorticoid Receptor Signaling Pathway

The mechanism of action of this compound, like other glucocorticoids, is initiated by its binding to the cytosolic glucocorticoid receptor. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex including heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. Within the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the anti-inflammatory, immunosuppressive, and anti-proliferative effects of the glucocorticoid.[5][6]

References

- 1. CORTAVANCE® : A Topical this compound (HCA) Spray [ph.virbac.com]

- 2. vet-it.virbac.com [vet-it.virbac.com]

- 3. Evaluation of the effect of a 0.0584% this compound spray on clinical signs and skin barrier function in dogs with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological particulars - Cortotic 0.584 mg/ml ear spray solution for dogs (GB Only) [noahcompendium.co.uk]

- 5. This compound | C26H36O7 | CID 68921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

Hydrocortisone Aceponate: A Deep Dive into its Suppression of Pro-inflammatory Cytokines

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of hydrocortisone (B1673445) aceponate (HCA) in the suppression of pro-inflammatory cytokines. It is intended for researchers, scientists, and drug development professionals engaged in the fields of inflammation, immunology, and dermatology. This document details the molecular mechanisms of HCA, presents quantitative data on its inhibitory effects on key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), and provides detailed experimental protocols for the evaluation of these effects. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of HCA's mechanism of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key aspect of the inflammatory cascade is the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. While essential for host defense, the dysregulation of these cytokines can lead to chronic inflammatory diseases. Hydrocortisone aceponate, a potent topical corticosteroid, is widely used in the treatment of various inflammatory skin conditions. Its therapeutic efficacy is largely attributed to its ability to suppress the production of these key pro-inflammatory mediators.[1][2] This guide will explore the intricate mechanisms by which HCA exerts its anti-inflammatory effects, with a specific focus on the suppression of pro-inflammatory cytokines.

Molecular Mechanism of Action

This compound, a diester of hydrocortisone, is a lipophilic molecule that readily penetrates the skin.[3] Its primary mechanism of action involves binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells.[1][2] This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.

Once in the nucleus, the HCA-GR complex can modulate gene expression through several mechanisms:

-

Transactivation: The complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.

-

Transrepression: The HCA-GR complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference can occur through direct protein-protein interactions or by competing for essential co-activator proteins.[4]

By inhibiting the activity of NF-κB and AP-1, HCA effectively downregulates the expression of genes encoding for pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[2][5]

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through its modulation of key signaling pathways involved in the inflammatory response. The two primary pathways affected are the NF-κB and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

This compound inhibits the NF-κB pathway through multiple mechanisms:

-

Increased IκBα Synthesis: The HCA-GR complex can bind to GREs in the promoter of the IκBα gene, leading to increased synthesis of the IκBα protein. This results in a greater pool of IκBα available to sequester NF-κB in the cytoplasm.

-

Direct Interaction with NF-κB: The activated GR can directly bind to the p65 subunit of NF-κB, preventing its binding to DNA and transcriptional activation.

Caption: NF-κB Signaling Pathway Inhibition by HCA

MAPK Signaling Pathway

The MAPK signaling pathway is another crucial cascade involved in the inflammatory response. It consists of a series of protein kinases that are sequentially activated, leading to the activation of transcription factors such as AP-1. The three main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.

This compound can interfere with the MAPK pathway, primarily by inducing the expression of MAPK phosphatase-1 (MKP-1). MKP-1 is a dual-specificity phosphatase that can dephosphorylate and inactivate all three major MAPK subfamilies, thereby downregulating the inflammatory response.

Caption: MAPK Signaling Pathway Modulation by HCA

Quantitative Data on Cytokine Suppression

The following tables summarize the quantitative data on the inhibitory effects of hydrocortisone on pro-inflammatory cytokine production. While specific data for this compound is limited in publicly available literature, the data for hydrocortisone provides a strong indication of the dose-dependent inhibitory effects.

Table 1: Dose-Dependent Inhibition of IL-6 Production by Hydrocortisone in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Hydrocortisone Concentration (M) | Mean IL-6 Concentration (ng/mL) | % Inhibition (relative to LPS-stimulated control) |

| 0 (LPS-stimulated control) | 2.71 ± 0.85 | 0% |

| 10-10 | - | Dose-dependent inhibition observed |

| 10-8 | - | Dose-dependent inhibition observed |

| 10-6 | Significantly suppressed | - |

| 10-5 | Significantly suppressed | - |

| 10-4 | Significantly suppressed | - |

| 10-3 | Significantly suppressed | - |

Data adapted from a study on LPS-stimulated human PBMCs. The study reported a dose-dependent inhibition from 10-10 M to 10-3 M, with significant suppression at higher concentrations. Specific mean values and percentage inhibitions at each concentration were not provided in the abstract. The IC50 varied between subjects, ranging from 10-6 M to 10-4 M.[6]

Table 2: IC50 Values of Hydrocortisone for Inhibition of Mediator Release from Rat Basophilic Leukemia Cells

| Mediator | IC50 (M) |

| Serotonin (induced by HRA-N) | 7.5 x 10-7 |

| Serotonin (induced by anti-IgE) | 7.5 x 10-7 |

Data adapted from a study on rat basophilic leukemia cells. HRA-N refers to neutrophil-derived histamine-releasing activity.[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of hydrocortisone's effect on pro-inflammatory cytokines.

In Vitro Study: Inhibition of IL-6 Production in Human PBMCs

Objective: To determine the dose-dependent effect of hydrocortisone on IL-6 production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Experimental Workflow:

Caption: In Vitro PBMC Stimulation Workflow

Methodology:

-

PBMC Isolation:

-

Collect venous blood from healthy human donors into heparinized tubes.

-

Dilute the blood with an equal volume of phosphate-buffered saline (PBS).

-

Layer the diluted blood onto a Ficoll-Paque density gradient.

-

Centrifuge at 400 x g for 30 minutes at room temperature.

-

Carefully aspirate the mononuclear cell layer (buffy coat).

-

Wash the cells twice with PBS and resuspend in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Cell Culture and Treatment:

-

Seed the PBMCs in 24-well plates at a density of 1 x 106 cells/mL.

-

Pre-incubate the cells with various concentrations of hydrocortisone (10-10 M to 10-3 M) for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 10 µg/mL.

-

Include appropriate controls: unstimulated cells and cells stimulated with LPS only.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Cytokine Measurement:

-

After incubation, centrifuge the plates at 1500 rpm for 10 minutes.

-

Collect the cell-free supernatants.

-

Measure the concentration of IL-6 in the supernatants using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the mean and standard deviation of IL-6 concentrations for each treatment group.

-

Determine the percentage inhibition of IL-6 production by hydrocortisone relative to the LPS-stimulated control.

-

Calculate the IC50 value (the concentration of hydrocortisone that causes 50% inhibition of IL-6 production).

-

In Vivo Study: Evaluation of Topical this compound in a Canine Model of Atopic Dermatitis

Objective: To evaluate the efficacy of a 0.0584% this compound spray in reducing the clinical signs of atopic dermatitis in dogs.

Experimental Workflow:

Caption: In Vivo Canine Atopic Dermatitis Study Workflow

Methodology:

-

Animal Selection:

-

Select client-owned dogs with a confirmed diagnosis of atopic dermatitis based on established clinical criteria.

-

Ensure all dogs have a baseline Canine Atopic Dermatitis Extent and Severity Index (CADESI-03) score of a predetermined severity.

-

Obtain informed consent from the owners.

-

-

Treatment Protocol:

-

Clinical Assessment:

-

Perform clinical assessments at baseline (Day 0) and at regular intervals during the treatment period (e.g., Day 7, Day 14, Day 28).

-

Evaluate the severity of skin lesions using the CADESI-03 scoring system.

-

Assess the level of pruritus using a visual analog scale (VAS) where owners rate their dog's itching.

-

Measure skin barrier function by quantifying transepidermal water loss (TEWL) using a specialized probe.

-

-

Data Analysis:

-

Compare the changes in CADESI-03 scores, pruritus scores, and TEWL measurements from baseline to the end of the treatment period.

-

Use appropriate statistical tests (e.g., paired t-test, Wilcoxon signed-rank test) to determine the significance of the observed changes.

-

Compare the outcomes between the this compound-treated group and the placebo group.

-

Conclusion

This compound is a highly effective anti-inflammatory agent that exerts its therapeutic effects through the potent suppression of pro-inflammatory cytokines. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways such as NF-κB and MAPK. By upregulating anti-inflammatory proteins and inhibiting the transcription of pro-inflammatory genes, HCA effectively dampens the inflammatory cascade. The quantitative data, although primarily based on hydrocortisone, strongly supports the dose-dependent inhibitory effects on key cytokines like IL-6. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel anti-inflammatory therapies targeting these critical pathways. Further research focusing specifically on the dose-response relationship of this compound on a wider range of cytokines will provide a more complete understanding of its therapeutic profile.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Evaluation of the effect of a 0.0584% this compound spray on clinical signs and skin barrier function in dogs with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effect of hydrocortisone on interleukin-6 production in human ,peripheral blood rnononuclear ceils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hydrocortisone Aceponate: Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocortisone (B1673445) aceponate (HCA) is a potent, non-halogenated die-ster corticosteroid developed for topical administration.[1] Its unique chemical structure enhances its lipophilicity and therapeutic index, allowing for effective penetration into the skin with minimized systemic absorption and associated side effects.[2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of hydrocortisone aceponate, supported by experimental data and protocols.

Molecular Structure and Physicochemical Properties

This compound is a diester of hydrocortisone (cortisol), specifically the 17-propionate and 21-acetate ester.[1] This esterification significantly increases the molecule's lipophilicity compared to hydrocortisone, which enhances its ability to permeate the stratum corneum and accumulate in the epidermis and dermis.[2]

Chemical Structure

-

IUPAC Name: [(8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate[3]

-

Synonyms: Hydrocortisone 17-propionate 21-acetate, Cortavance, Efficort[3]

-

CAS Number: 74050-20-7[3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₆O₇ | [3][4] |

| Molecular Weight | 460.567 g/mol (Average) | [1][4] |

| Monoisotopic Mass | 460.246103499 Da | [4] |

| Melting Point | 144-146ºC | [5] |

| Density | 1.23 g/cm³ | [5] |

| logP (Octanol/Water) | 3.31330 | [5] |

| Solubility | DMSO: ≥90.0 mg/mL (195.4 mM) | [6][7] |

| Appearance | Solid Powder | [6] |

Mechanism of Action: Glucocorticoid Receptor Signaling

As a corticosteroid, this compound exerts its potent anti-inflammatory and immunosuppressive effects by acting as an agonist for the glucocorticoid receptor (GR).[8][9] The mechanism is a multi-step process involving genomic and non-genomic pathways.

-

Cellular Entry and Receptor Binding: HCA penetrates the cell membrane and binds to the cytosolic glucocorticoid receptor, which is complexed with chaperone proteins like heat shock proteins (HSPs).[3][4]

-

Receptor Activation and Nuclear Translocation: Upon binding, the receptor-ligand complex undergoes a conformational change, dissociates from the chaperone proteins, and translocates into the nucleus.[8][10]

-

Genomic Regulation: Inside the nucleus, the activated complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[3][8] This interaction modulates gene transcription in two primary ways:

-

Transactivation: It increases the expression of anti-inflammatory proteins. A key example is the induction of lipocortin-1 (also known as annexin-1).[3]

-

Transrepression: It inhibits the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby suppressing the expression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-alpha), enzymes, and adhesion molecules.[3][8][11]

-

-

Anti-inflammatory Cascade: The upregulation of lipocortin-1 inhibits phospholipase A2 (PLA2). This action blocks the release of arachidonic acid from cell membranes, which is a precursor for the synthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3][4] The suppression of cyclooxygenase (COX-1 and COX-2) expression further potentiates this effect.[3]

-

Immunosuppressive and Vasoconstrictive Effects: HCA also reduces the activity and proliferation of immune cells, including T-lymphocytes and macrophages, and causes vasoconstriction in the skin's microvasculature, which helps to reduce redness and swelling.[8]

Experimental Protocols

The efficacy and safety of this compound have been evaluated in various preclinical and clinical studies. Below are detailed methodologies for key experiments cited in the literature.

Synthesis and Purification of this compound

A common synthesis route involves the selective esterification of hydrocortisone.[12]

-

Objective: To synthesize hydrocortisone 17-propionate 21-acetate from hydrocortisone.

-

Materials: Hydrocortisone (I), ethyl orthopropionate (EOP), p-toluenesulfonic acid (p-TsOH), dimethylformamide (DMF), trisodium (B8492382) citrate (B86180) (TSC)-HCl buffer, acetic anhydride (B1165640), 1,4-diazabicyclo[2.2.2]octane (DABCO).

-

Protocol:

-

Step 1 (Orthoester Formation): React hydrocortisone (I) with ethyl orthopropionate (EOP) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a DMF solvent to produce the intermediate orthoester (II).

-

Step 2 (Selective Cleavage): Cleave the orthoester (II) by treating it with a trisodium citrate (TSC)-HCl buffer. This selectively yields hydrocortisone 17-propionate (III).

-

Step 3 (Acetylation): Acetylate the intermediate (III) at the C21 position using acetic anhydride with DABCO as a catalyst in DMF.

-

Purification: The final product, this compound, is purified from the reaction mixture, often using recrystallization or chromatographic techniques to achieve high purity (e.g., >99%).[5][7]

-

Evaluation of Anti-Inflammatory Efficacy in a Canine Model of Flea-Allergy Dermatitis (FAD)

This protocol is based on studies evaluating the therapeutic efficacy of topical HCA spray.[13][14]

-

Objective: To assess the antipruritic and anti-inflammatory effects of HCA on dogs with experimentally induced FAD.

-

Experimental Design: A controlled, randomized, and blinded clinical study.

-

Subjects: Laboratory beagles with induced mild-to-moderate FAD.

-

Groups:

-

Treatment Group (n=8): Received topical HCA spray (e.g., 0.0584%) once daily for 7 days.

-

Control Group (n=8): Received a placebo spray or no treatment.

-

-

-

Protocol:

-

Induction of FAD: Sensitize dogs to flea allergens through controlled infestations with cat fleas (Ctenocephalides felis).

-

Baseline Assessment (Day 0): Before treatment, score the severity of clinical signs (erythema, papules, excoriation, alopecia) and pruritus. Pruritic events (time and frequency) are often videotaped for objective scoring.

-

Treatment Administration: Apply the HCA or placebo spray to the affected skin areas once daily for 7 consecutive days.

-

Follow-up Assessments: Re-evaluate clinical signs and pruritus at specified time points (e.g., Day 2, 3, and 7).

-

Data Analysis: Compare the percentage reduction in pruritus and clinical scores between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

-

Key Efficacy Endpoints:

-

Reduction in pruritus (time and frequency).

-

Improvement in overall clinical lesion scores.

-

| Parameter | Treatment Group (HCA) Reduction | Control Group Reduction | P-value | Reference |

| Pruritus (Time) | 94% (at Day 2) | 24% (at Day 2) | 0.014 | [13] |

| Pruritus (Freq.) | 86% (at Day 2) | 34% (at Day 2) | 0.034 | [13] |

| Clinical Score | 43% (at Day 7) | 15% (at Day 7) | 0.0006 | [13] |

Assessment of Skin Barrier Function in Canine Atopic Dermatitis (CAD)

This protocol outlines the methodology used to evaluate the effect of HCA on skin barrier integrity.[2]

-

Objective: To measure the effect of HCA spray on Transepidermal Water Loss (TEWL), a key indicator of skin barrier function, in dogs with atopic dermatitis.

-

Protocol:

-

Subject Selection: Enroll dogs diagnosed with CAD.

-

Baseline Measurement (Day 0): Before starting treatment, measure TEWL from a standardized, non-lesional skin site using a Tewameter or similar device. Also, perform clinical scoring using an index like the Canine Atopic Dermatitis Extent and Severity Index (CADESI-03).

-

Treatment: Apply 0.0584% HCA spray daily.

-

Follow-up Measurements: Repeat TEWL and CADESI-03 assessments at pre-determined intervals (e.g., Day 14 and Day 28).

-

Safety Monitoring: Collect blood samples for complete blood counts, biochemical analysis, and perform Adrenocorticotropic Hormone (ACTH) stimulation tests to monitor for systemic effects on the adrenal axis.

-

Statistical Analysis: Compare TEWL values and clinical scores at each time point to baseline using paired statistical tests. A significant reduction in TEWL indicates an improvement in skin barrier function.

-

Conclusion

This compound is a highly effective topical corticosteroid with a molecular structure optimized for dermatological use. Its diester form facilitates enhanced skin penetration and local activity, while its mechanism of action through the glucocorticoid receptor pathway provides potent and broad-spectrum anti-inflammatory effects. The experimental data confirm its rapid efficacy in reducing inflammation and pruritus and suggest a beneficial role in improving skin barrier function. This technical profile underscores its value as a therapeutic agent for a range of inflammatory dermatoses.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Evaluation of the effect of a 0.0584% this compound spray on clinical signs and skin barrier function in dogs with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C26H36O7 | CID 68921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | CAS#:74050-20-7 | Chemsrc [chemsrc.com]

- 6. abmole.com [abmole.com]

- 7. This compound | Glucocorticoid Receptor | TargetMol [targetmol.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Corticosteroid - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of this compound - Chempedia - LookChem [lookchem.com]

- 13. Therapeutic efficacy of topical this compound in experimental flea-allergy dermatitis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Anti-inflammatory and Immunosuppressive Mechanisms of Hydrocortisone Aceponate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocortisone (B1673445) aceponate (HCA) is a potent topical corticosteroid engineered for enhanced efficacy and an improved safety profile in the treatment of inflammatory and pruritic dermatoses.[1] As a diester of hydrocortisone, HCA exhibits increased lipophilicity, which facilitates its penetration into the skin and accumulation at the site of inflammation, thereby maximizing its therapeutic effects while minimizing systemic absorption.[1] This guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory and immunosuppressive actions of hydrocortisone aceponate, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Mechanism of Action

The pharmacological activity of this compound is mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that regulates gene transcription.[2][3] The binding affinity of corticosteroids to the GR is a key determinant of their potency. While specific data for this compound is limited, studies on structurally similar diester glucocorticoids, such as hydrocortisone 17-butyrate 21-propionate, have demonstrated a high affinity for the GR, with a dissociation constant (Kd) of approximately 9.8 nM.[4]

Signaling Pathway of Glucocorticoid Receptor Activation

The binding of this compound to the cytosolic GR triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins, including heat shock proteins (HSPs). The activated GR-ligand complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.[5]

Caption: Glucocorticoid receptor signaling pathway.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are multifaceted, primarily involving the inhibition of pro-inflammatory mediators and the induction of anti-inflammatory proteins.

Inhibition of the Arachidonic Acid Cascade

A cornerstone of HCA's anti-inflammatory action is the suppression of the arachidonic acid (AA) cascade. This is achieved through the upregulation of Annexin-1 (also known as lipocortin-1), a protein that inhibits phospholipase A2 (PLA2). PLA2 is the enzyme responsible for releasing arachidonic acid from membrane phospholipids. By inhibiting PLA2, HCA effectively blocks the synthesis of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes.

Caption: Inhibition of the arachidonic acid cascade by HCA.

Downregulation of Pro-inflammatory Cytokines and Chemokines

Through the transrepression mechanism, the activated GR-HCA complex interferes with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to a significant reduction in the expression of a wide range of pro-inflammatory cytokines and chemokines, including Interleukins (IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[2]

Immunosuppressive Effects

This compound exerts its immunosuppressive effects by targeting key cells of the adaptive and innate immune systems.

Inhibition of T-Lymphocyte Proliferation and Function

HCA significantly inhibits the proliferation of T-lymphocytes, a critical step in the cell-mediated immune response.[6] This is primarily achieved by reducing the production of IL-2, a key cytokine for T-cell growth and differentiation.[6][7] Studies on hydrocortisone have shown a 50% inhibitory concentration (IC50) for T-cell colony formation to be as low as 2 x 10-8 M for murine cortical thymocytes and 10-6 M for human T suppressor/cytotoxic cells.[8]

Modulation of Antigen-Presenting Cell Function

This compound can also modulate the function of antigen-presenting cells (APCs), such as dendritic cells and macrophages. It can interfere with the maturation of dendritic cells, leading to a reduced capacity to activate naive T-cells. Furthermore, it can inhibit the migration of macrophages to sites of inflammation.

Caption: Immunosuppressive actions of HCA on T-cells and APCs.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and potency of this compound and related glucocorticoids.

Table 1: In Vivo Efficacy of this compound (0.0584% spray) in Canine Atopic Dermatitis

| Parameter | Baseline (Day 0) Mean Score | Day 14 Mean Score | Mean Reduction (%) | Reference |

| Lesion Severity (CADESI-03) | 11.9 | 5.5 | 54.63% | |

| Pruritus Score | 6.8 | 2.4 | 60.57% |

Table 2: In Vitro Potency of Hydrocortisone

| Assay | Cell Type | IC50 | Reference |

| T-cell Colony Formation | Murine Cortical Thymocytes | 2 x 10-8 M | [8] |

| T-cell Colony Formation | Human T suppressor/cytotoxic cells | 10-6 M | [8] |

Note: Data for hydrocortisone is presented as a surrogate for this compound due to the limited availability of specific in vitro data for HCA.

Table 3: Glucocorticoid Receptor Binding Affinity

| Compound | Dissociation Constant (Kd) | Reference |

| Hydrocortisone 17-butyrate 21-propionate | 9.8 nM | [4] |

Note: Data for a structurally similar diester is provided as an estimate of HCA's binding affinity.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature to assess the anti-inflammatory and immunosuppressive effects of glucocorticoids are outlined below. These protocols are representative and can be adapted for the specific evaluation of this compound.

T-Cell Proliferation Assay

Objective: To determine the inhibitory effect of this compound on T-lymphocyte proliferation.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Further purify T-lymphocytes using magnetic-activated cell sorting (MACS) or flow cytometry.

-

Cell Culture: Culture the purified T-cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies to stimulate proliferation.

-

Treatment: Add varying concentrations of this compound (or a vehicle control) to the cell cultures.

-

Proliferation Measurement: After a defined incubation period (e.g., 72 hours), assess cell proliferation using one of the following methods:

-

[3H]-Thymidine Incorporation: Pulse the cells with [3H]-thymidine for the final 18 hours of culture. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Label the T-cells with carboxyfluorescein succinimidyl ester (CFSE) prior to culture. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which is indicative of cell division.

-

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound and determine the IC50 value.

Caption: Workflow for a T-cell proliferation assay.

Cytokine Release Assay

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines.

Methodology:

-

Cell Culture: Use a relevant cell type, such as PBMCs or a specific immune cell line (e.g., macrophages, T-cells).

-

Stimulation: Stimulate the cells with an appropriate inflammatory agent, such as lipopolysaccharide (LPS) for macrophages or PHA for T-cells, to induce cytokine production.

-

Treatment: Concurrently treat the cells with various concentrations of this compound or a vehicle control.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).

-

Data Analysis: Determine the percentage of inhibition of cytokine release for each concentration of this compound and calculate the IC50 values.

In Vivo Model of Skin Inflammation

Objective: To evaluate the anti-inflammatory efficacy of topical this compound in a living organism.

Methodology:

-

Animal Model: Utilize a suitable animal model of skin inflammation, such as irritant contact dermatitis induced by croton oil or allergic contact dermatitis induced by a sensitizing agent like oxazolone (B7731731) in mice or rats.

-

Induction of Inflammation: Apply the inflammatory agent to a defined area of the animal's skin (e.g., the ear or shaved dorsal skin).

-

Topical Treatment: Apply a formulation containing this compound (or a placebo/vehicle control) to the inflamed area at specified time points.

-

Assessment of Inflammation: Measure the inflammatory response at various time points after treatment using parameters such as:

-

Ear Swelling: Measure the thickness of the ear using a digital caliper.

-

Erythema and Edema: Score the redness and swelling of the skin using a standardized scoring system.

-

Histological Analysis: Collect skin biopsies for histological examination to assess inflammatory cell infiltration and tissue damage.

-

Myeloperoxidase (MPO) Assay: Homogenize skin tissue and measure MPO activity as an indicator of neutrophil infiltration.

-

-

Data Analysis: Compare the inflammatory parameters between the this compound-treated group and the control group to determine the in vivo anti-inflammatory efficacy.

Conclusion

This compound is a potent topical anti-inflammatory and immunosuppressive agent. Its efficacy stems from its high affinity for the glucocorticoid receptor and its ability to modulate gene expression, leading to the inhibition of key inflammatory pathways, including the arachidonic acid cascade and the production of pro-inflammatory cytokines. Furthermore, its immunosuppressive actions on T-lymphocytes and antigen-presenting cells contribute to its therapeutic effects. The quantitative data and experimental protocols presented in this guide provide a comprehensive framework for understanding and further investigating the pharmacological properties of this important therapeutic agent.

References

- 1. Pharmacological particulars - this compound Ecuphar 0.584 mg/ml cutaneous spray solution for dogs [noahcompendium.co.uk]

- 2. This compound | C26H36O7 | CID 68921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enhancement of affinity to receptors in the esterified glucocorticoid, hydrocortisone 17-butyrate 21-propionate (HBP), in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Corticosteroid - Wikipedia [en.wikipedia.org]

- 5. Mechanism of action of glucocorticosteroids. Inhibition of T cell proliferation and interleukin 2 production by hydrocortisone is reversed by leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrocortisone abrogates proliferation of T cells in autologous mixed lymphocyte reaction by rendering the interleukin-2 Producer T cells unresponsive to interleukin-1 and unable to synthesize the T-cell growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Colony formation by subpopulations of T lymphocytes. IV. Inhibitory effect of hydrocortisone on human and murine T cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the effect of a 0.0584% this compound spray on clinical signs and skin barrier function in dogs with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Antiproliferative Effects of Hydrocortisone Aceponate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocortisone (B1673445) aceponate is a diester of hydrocortisone with anti-inflammatory properties, primarily utilized in topical dermatological preparations. Emerging research has indicated that beyond its well-established anti-inflammatory effects, hydrocortisone aceponate also possesses antiproliferative capabilities. This technical guide consolidates the initial findings on these effects, presenting quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and cellular biology.

Data Presentation

The antiproliferative effects of this compound have been evaluated in various in vitro studies. The following tables summarize the key quantitative findings from initial research, providing a comparative analysis of its potency.

Table 1: Comparative Antiproliferative Activity of this compound in Human Skin Fibroblasts

| Compound | Relative Inhibition of ³H-Thymidine Incorporation |

| Clobetasol-17-propionate | Strongest |

| Betamethasone-17-valerate | Strong |

| Prednicarbate | Moderate (Stronger than this compound) |

| This compound | Weak |

Data sourced from a study on human skin fibroblasts, indicating that this compound inhibits DNA synthesis, although to a lesser extent than halogenated glucocorticosteroids.[1]

Table 2: Antiproliferative Effects of Hydrocortisone on Cancer Cell Lines (48-hour exposure)

| Cell Line | IC₅₀ Value (mM) |

| MDA-MB-231 (Breast Adenocarcinoma) | 2.11 ± 0.05 |

| MCF-7 (Breast Adenocarcinoma) | 2.73 ± 0.128 |

| HEK293 (Human Embryonic Kidney) | 12 ± 0.6 |

This table presents the half-maximal inhibitory concentration (IC₅₀) of hydrocortisone, demonstrating its dose-dependent cytotoxic effects on cancer cell lines.[2]

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies investigating the antiproliferative effects of this compound.

Cell Culture

-

Human Skin Fibroblasts: Primary cultures of human skin fibroblasts are established from explants of human skin. The cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.

-

HaCaT Cells: The immortalized human keratinocyte cell line, HaCaT, is cultured in DMEM supplemented with 10% FBS and antibiotics under the same conditions as fibroblasts.[3][4][5]

Antiproliferation Assays

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding: Fibroblasts are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or other corticosteroids. Control wells receive the vehicle control.

-

Radiolabeling: After 24-48 hours of incubation, 1 µCi of ³H-thymidine is added to each well.

-

Incubation: The plates are incubated for an additional 18-24 hours to allow for the incorporation of the radiolabel into newly synthesized DNA.

-

Harvesting: Cells are harvested onto glass fiber filters, and the unincorporated ³H-thymidine is washed away.

-

Quantification: The amount of incorporated radioactivity is measured using a scintillation counter. The results are expressed as a percentage of the control.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Cells (e.g., HaCaT) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated overnight.

-

Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis and Cell Cycle Analysis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound for the desired time.

-

Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and suspension cells are collected by centrifugation.

-

Washing: The cell pellet is washed twice with cold PBS.

-

Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.

-

Fixation: The cell pellet is resuspended in cold 70% ethanol (B145695) and incubated at -20°C for at least 2 hours to fix the cells.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide and RNase A in the dark for 30 minutes at room temperature.

-

Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity. Glucocorticoids typically induce an arrest in the G1 phase of the cell cycle.[6][7]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the antiproliferative effects of this compound.

Caption: Glucocorticoid Receptor-mediated G1 cell cycle arrest.

Caption: Workflow for assessing antiproliferative effects.

Discussion of Signaling Pathways

This compound, as a glucocorticoid, exerts its antiproliferative effects primarily through the glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus and acts as a ligand-activated transcription factor. The antiproliferative mechanism involves a multi-faceted regulation of cell cycle progression, primarily inducing a G1 phase arrest.[6][7]

Key molecular events include:

-

Repression of Pro-proliferative Genes: The activated GR can repress the transcription of critical proto-oncogenes such as c-Myc and genes encoding G1 cyclins, particularly Cyclin D1 .[8][9][10] The downregulation of these proteins disrupts the formation of active cyclin/CDK complexes.

-

Induction of CDK Inhibitors: Glucocorticoids have been shown to induce the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21Cip1 and p27Kip1 .[11][12] These proteins bind to and inactivate Cyclin D-CDK4/6 complexes, preventing the phosphorylation of the retinoblastoma protein (Rb).

-

Hypophosphorylation of Rb: The inhibition of CDK4/6 activity leads to the maintenance of Rb in its active, hypophosphorylated state. In this state, Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for entry into the S phase of the cell cycle.

Collectively, these actions halt the progression of the cell cycle from the G1 to the S phase, resulting in an overall antiproliferative effect.

Conclusion

Initial studies demonstrate that this compound exhibits antiproliferative properties, albeit with lower potency compared to some halogenated corticosteroids. Its mechanism of action is consistent with that of other glucocorticoids, involving the GR-mediated induction of G1 cell cycle arrest. This is achieved through the coordinated downregulation of pro-proliferative genes and upregulation of CDK inhibitors. Further research is warranted to fully elucidate the specific dose-response relationships and signaling nuances of this compound in various cell types, which will be crucial for its potential therapeutic applications beyond its current anti-inflammatory uses.

References

- 1. [The effect of this compound on proliferation, total protein synthesis and collagen synthesis in human skin fibroblasts in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7 and human embryonic kidney HEK293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HaCaT Cells [cytion.com]

- 4. researchgate.net [researchgate.net]

- 5. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation | MDPI [mdpi.com]

- 6. Glucocorticoids induce a G1/G0 cell cycle arrest of Con8 rat mammary tumor cells that is synchronously reversed by steroid withdrawal or addition of transforming growth factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucocorticoids reversibly arrest rat hepatoma cell growth by inducing an early G1 block in cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. c-Myc and cyclin D3 (CcnD3) genes are independent targets for glucocorticoid inhibition of lymphoid cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucocorticoid inhibition of c-myc, c-myb, and c-Ki-ras expression in a mouse lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclin D3 and c-MYC control glucocorticoid-induced cell cycle arrest but not apoptosis in lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glucocorticoids stimulate p21 gene expression by targeting multiple transcriptional elements within a steroid responsive region of the p21waf1/cip1 promoter in rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chronic p27Kip1 Induction by Dexamethasone Causes Senescence Phenotype and Permanent Cell Cycle Blockade in Lung Adenocarcinoma Cells Over-expressing Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Hydrocortisone Aceponate: A Technical Guide for Researchers

Introduction

Hydrocortisone (B1673445) aceponate (HCA) is a potent topical corticosteroid developed to optimize the therapeutic index of hydrocortisone, maximizing local anti-inflammatory efficacy while minimizing systemic side effects. As a diester of hydrocortisone, with a propionate (B1217596) group at the 17-position and an acetate (B1210297) group at the 21-position, HCA exhibits enhanced lipophilicity, which facilitates its penetration into the skin and accumulation at the site of inflammation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical and clinical development of hydrocortisone aceponate, with a focus on the experimental methodologies and quantitative data that underpin its therapeutic use.

Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation

This compound, like other corticosteroids, exerts its anti-inflammatory, immunosuppressive, and anti-proliferative effects by binding to the cytosolic glucocorticoid receptor (GR).[1][2] Upon binding, the receptor-ligand complex undergoes a conformational change, dissociates from chaperone proteins, and translocates to the nucleus.[1][2] In the nucleus, the activated GR dimer interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes.[1][2]

A key mechanism in its anti-inflammatory action is the induction of Annexin A1 (lipocortin-1), which inhibits phospholipase A2.[2][3] This blockade prevents the release of arachidonic acid from cell membranes, thereby halting the production of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[2][3] Furthermore, HCA suppresses the expression of pro-inflammatory cytokines, including interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α), and reduces the activity of immune cells like T-lymphocytes and macrophages.[2]

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture using Hydrocortisone Aceponate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of hydrocortisone (B1673445) aceponate, a potent glucocorticoid. This document includes detailed protocols for assessing its effects on cell proliferation, extracellular matrix synthesis, and inflammatory responses. Additionally, it outlines the key signaling pathways modulated by this compound.

Overview of Hydrocortisone Aceponate

This compound (HCA) is a diesterified glucocorticoid that exhibits enhanced lipophilicity, leading to increased penetration and accumulation in the skin.[1][2] It is known for its potent anti-inflammatory and immunosuppressive effects, which are mediated through its interaction with glucocorticoid receptors (GR).[3] In vitro studies are crucial for elucidating its mechanisms of action at the cellular and molecular level.

Key Signaling Pathways Modulated by this compound

This compound, like other glucocorticoids, exerts its effects by modulating key inflammatory signaling pathways. Upon binding to the cytosolic glucocorticoid receptor (GR), the HCA-GR complex translocates to the nucleus and interferes with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][5][6][7][8]

Diagram of the Glucocorticoid Receptor Signaling Pathway:

Caption: Glucocorticoid receptor signaling pathway initiated by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and related glucocorticoids in various in vitro models.

Table 1: Effects of this compound on Fibroblast Function

| Cell Type | Parameter Measured | Concentration | Observed Effect | Reference |

| Human Skin Fibroblasts | Proliferation ([³H]-thymidine incorporation) | Not specified | Less inhibitory than betamethasone-17-valerate (B13397696) and clobetasol-17-propionate. | [3] |

| Human Skin Fibroblasts | Total Protein Synthesis (Amino acid incorporation) | Low Concentrations | Stimulation | [3] |

| Human Skin Fibroblasts | Total Protein Synthesis (Amino acid incorporation) | High Concentrations | Inhibition | [3] |

| Human Skin Fibroblasts | Collagen Synthesis (Amino acid incorporation) | Not specified | More favorable effect than halogenated glucocorticoids. | [3] |

Table 2: Anti-inflammatory Effects of Hydrocortisone and Related Glucocorticoids

| Cell Type | Parameter Measured | Compound | Concentration | Observed Effect | Reference |

| THP-1 Macrophage-like cells | IL-1β release | Hydrocortisone | 0.2 or 0.4 µg/ml (chronic) | Suppression | [9] |

| THP-1 Macrophage-like cells | NF-κB activation | Hydrocortisone | 0.2 or 0.4 µg/ml (chronic) | Reduction | [9] |

| Human Mononuclear Cells | AP-1 binding activity | Hydrocortisone | 100 mg (in vivo study) | Significant decrease at 1, 2, 4, and 8 hours. | [4] |

Experimental Protocols

Assessment of Fibroblast Proliferation using [³H]-Thymidine Incorporation

This protocol is adapted for the evaluation of the anti-proliferative effects of this compound on human skin fibroblasts.[3]

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of the effect of a 0.0584% this compound spray on clinical signs and skin barrier function in dogs with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [The effect of this compound on proliferation, total protein synthesis and collagen synthesis in human skin fibroblasts in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrocortisone suppresses intranuclear activator-protein-1 (AP-1) binding activity in mononuclear cells and plasma matrix metalloproteinase 2 and 9 (MMP-2 and MMP-9) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrocortisone fails to abolish NF-κB1 protein nuclear translocation in deletion allele carriers of the NFKB1 promoter polymorphism (-94ins/delATTG) and is associated with increased 30-day mortality in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Glucocorticoids Antagonize Ap-1 by Inhibiting the Activation/Phosphorylation of Jnk without Affecting Its Subcellular Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential effects of acute and chronic hydrocortisone treatment on pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC-Based Quantification of Hydrocortisone Aceponate in Topical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocortisone (B1673445) aceponate is a potent corticosteroid used in topical formulations for the treatment of various skin conditions. Its anti-inflammatory properties make it an effective active pharmaceutical ingredient (API) in creams, ointments, and lotions. Accurate and precise quantification of hydrocortisone aceponate in these formulations is critical for ensuring product quality, safety, and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in topical pharmaceutical preparations.

The method described herein is adapted from established and validated methods for similar corticosteroid esters, such as hydrocortisone acetate, due to the limited availability of a specific validated pharmacopoeial method for this compound. This method is intended to serve as a strong starting point for analytical method development and validation in a research and quality control setting.

Principle

This analytical method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound from excipients commonly found in topical formulations. The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. This compound, being a relatively non-polar molecule, is retained by the stationary phase and its elution is controlled by the composition of the mobile phase. The concentration of the analyte is determined by comparing the peak area of the sample to that of a certified reference standard.

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard (CRS)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Purified water (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Placebo formulation (if available)

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be degassed prior to use.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 245 nm.

Preparation of Standard Solutions

-

Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh approximately 20 mg of this compound CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 10 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Preparation of Sample Solutions (from a Cream Formulation)

-

Accurately weigh an amount of the cream formulation equivalent to approximately 2 mg of this compound into a suitable container.

-

Add a known volume of a suitable extraction solvent, such as methanol or a mixture of methanol and water, to disperse the cream. For example, add 50 mL of methanol.

-

Heat the mixture in a water bath at a controlled temperature (e.g., 60°C) for a short period (e.g., 15 minutes) with intermittent vortexing to facilitate the extraction of the active ingredient.

-

Allow the mixture to cool to room temperature.

-

Transfer the mixture to a 100 mL volumetric flask and dilute to volume with the extraction solvent.

-

Centrifuge a portion of the solution to separate the excipients.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Further dilutions with the mobile phase may be necessary to bring the concentration of this compound within the range of the calibration curve.

Method Validation Parameters (Representative Data)

The following tables summarize the typical quantitative data obtained during the validation of an HPLC method for a corticosteroid like this compound. These values should be experimentally verified for this specific method.

Table 1: System Suitability

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | ≥ 2000 | > 3000 |

| % RSD of Peak Area (n=6) | ≤ 1.0% | 0.5% |

Table 2: Linearity

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 10 - 100 | ≥ 0.999 |

Table 3: Precision

| Precision Type | % RSD |

| Repeatability (Intra-day) | ≤ 2.0% |

| Intermediate Precision (Inter-day) | ≤ 2.0% |

Table 4: Accuracy (Recovery)

| Spiked Concentration Level | Mean Recovery (%) |

| 80% | 99.5% |

| 100% | 100.2% |

| 120% | 99.8% |

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (µg/mL) |

| LOD | ~0.1 |

| LOQ | ~0.3 |

Experimental Workflow Diagram

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of the key steps in the analytical method development and validation process.

Caption: Logical flow of analytical method development and validation.

Conclusion

The described RP-HPLC method provides a reliable and efficient approach for the quantification of this compound in topical formulations. The method is based on established principles for corticosteroid analysis and demonstrates good performance characteristics in terms of system suitability, linearity, precision, and accuracy, based on data for similar compounds. It is essential that this adapted method undergoes a thorough in-house validation according to ICH guidelines to ensure its suitability for its intended purpose in a specific laboratory and for a particular formulation. This includes demonstrating specificity for this compound in the presence of formulation excipients and potential degradation products.

Application Notes and Protocols for the LC-MS/MS Detection of Hydrocortisone Aceponate in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocortisone (B1673445) aceponate is a potent corticosteroid used in topical formulations for its anti-inflammatory properties. As a prodrug, it is hydrolyzed to hydrocortisone in the body. Accurate and sensitive quantification of hydrocortisone aceponate in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides a detailed application note and protocol for the determination of this compound in biological samples, primarily plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established principles for corticosteroid analysis and should be fully validated for the specific laboratory conditions and intended use.

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical for removing interferences and concentrating the analyte. Supported Liquid Extraction (SLE) is a high-throughput technique that provides clean extracts with good recovery for corticosteroids.[1]

Protocol: Supported Liquid Extraction (SLE)

-

Sample Pre-treatment:

-

Allow biological samples (e.g., plasma, serum) to thaw to room temperature.

-